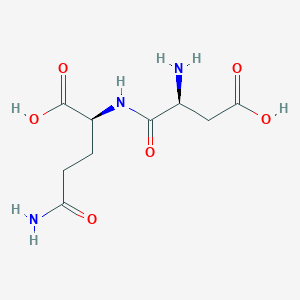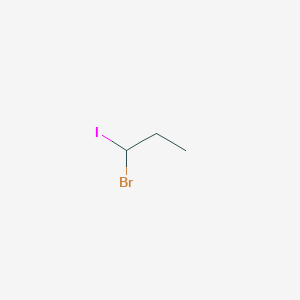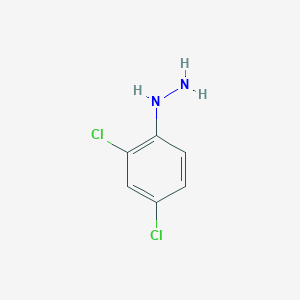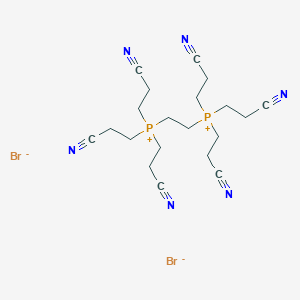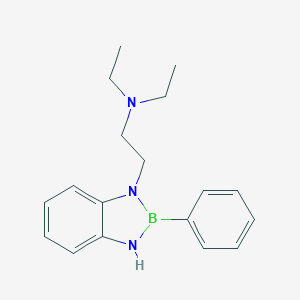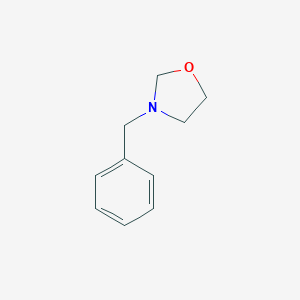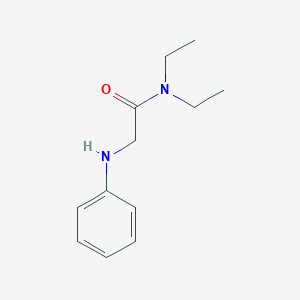
2-Anilino-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug used in medical procedures to numb a specific area of the body. It is a member of the amide class of local anesthetics and is commonly used in dental procedures, minor surgeries, and as a pain reliever for conditions such as arthritis and shingles.
Mecanismo De Acción
2-Anilino-N,N-diethylacetamide works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a loss of sensation in the area where the drug is applied.
Efectos Bioquímicos Y Fisiológicos
2-Anilino-N,N-diethylacetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing the release of neurotransmitters, and reducing the excitability of nerve cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Anilino-N,N-diethylacetamide is widely used in laboratory experiments due to its effectiveness as a local anesthetic and its ability to block voltage-gated sodium channels. However, its use can be limited by its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are a number of potential future directions for research on 2-Anilino-N,N-diethylacetamide, including investigating its use in combination with other drugs to enhance its effectiveness, exploring its potential as a treatment for chronic pain conditions, and developing new formulations with improved safety and efficacy. Additionally, further research is needed to better understand the mechanisms of action of 2-Anilino-N,N-diethylacetamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-Anilino-N,N-diethylacetamide involves the reaction of diethylamine with 2-chloro-N-(2,6-dimethylphenyl) acetamide in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Anilino-N,N-diethylacetamide has been extensively studied for its use as a local anesthetic in medical procedures. It has also been investigated for its potential use as a treatment for conditions such as neuropathic pain, migraine headaches, and cardiac arrhythmias.
Propiedades
Número CAS |
14307-90-5 |
|---|---|
Nombre del producto |
2-Anilino-N,N-diethylacetamide |
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-anilino-N,N-diethylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)10-13-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
Clave InChI |
DQKMLOJHVJGWCB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1 |
SMILES canónico |
CCN(CC)C(=O)CNC1=CC=CC=C1 |
Otros números CAS |
14307-90-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



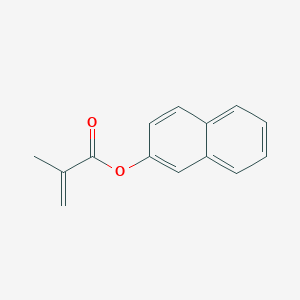
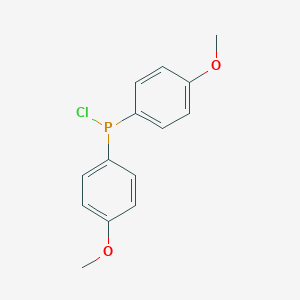
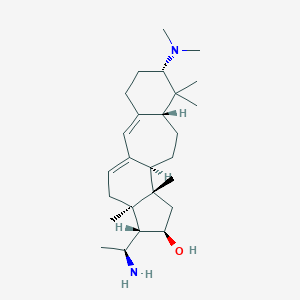
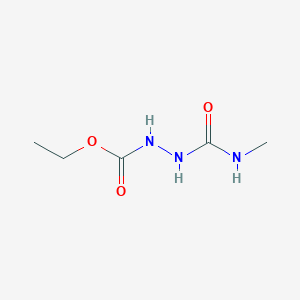
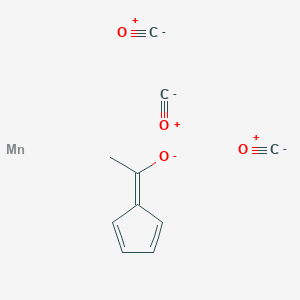
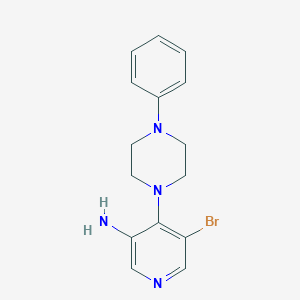
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
